Acetic acid;1,2-diphenylguanidine
CAS No.: 53759-55-0
Cat. No.: VC19598524
Molecular Formula: C15H17N3O2
Molecular Weight: 271.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 53759-55-0 |
|---|---|
| Molecular Formula | C15H17N3O2 |
| Molecular Weight | 271.31 g/mol |
| IUPAC Name | acetic acid;1,2-diphenylguanidine |
| Standard InChI | InChI=1S/C13H13N3.C2H4O2/c14-13(15-11-7-3-1-4-8-11)16-12-9-5-2-6-10-12;1-2(3)4/h1-10H,(H3,14,15,16);1H3,(H,3,4) |
| Standard InChI Key | YQVCRRBOFQNRIB-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)O.C1=CC=C(C=C1)NC(=NC2=CC=CC=C2)N |
Introduction
Chemical Identity and Structural Characteristics
Nomenclature and Molecular Composition
Acetic acid-1,3-diphenylguanidine is systematically named acetic acid;1,3-diphenylguanidine under IUPAC conventions, reflecting its composition as a 1:1 adduct of DPG and acetic acid . Key identifiers include:
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 53759-55-0 | |
| Molecular Formula | ||
| Molecular Weight | 271.31 g/mol | |
| SMILES | CC(=O)O.C1=CC=C(C=C1)N(C2=CC=CC=C2)C(=N)N |
The compound’s structure features a planar guanidine core () bonded to two phenyl groups and stabilized by acetate counterions . X-ray crystallography confirms a zwitterionic configuration, with proton transfer from acetic acid to the guanidine nitrogen enhancing solubility in polar solvents .
Spectroscopic and Computational Data
Nuclear magnetic resonance (NMR) analysis reveals distinct signals for the phenyl protons (δ 7.2–7.5 ppm) and acetate methyl group (δ 2.1 ppm) . Density functional theory (DFT) calculations predict a HOMO-LUMO gap of 4.2 eV, indicative of moderate reactivity suitable for catalytic roles .
Synthesis and Reaction Mechanisms
One-Pot Synthesis via Acid Catalysis
A scalable method involves refluxing equimolar DPG and acetic acid in ethanol at 60°C for 30 minutes, achieving yields exceeding 94% . The reaction proceeds via protonation of DPG’s central nitrogen, followed by acetate anion coordination (Figure 1):
Table 1: Optimization of Synthetic Conditions
| Solvent | Catalyst | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Ethanol | Acetic acid | 60 | 94 |
| Methanol | None | 60 | 12 |
| Acetonitrile | Acetic acid | 60 | 58 |
Ethanol enhances solubility of both reactants, while acetic acid accelerates proton transfer .
Applications in Heterocyclic Synthesis
The compound serves as a dual-purpose catalyst and reactant in quinazoline synthesis. For example, 2-aminobenzophenones and aldehydes condense in its presence to form diphenyl-1,2-dihydroquinazolines—a scaffold with anticancer properties :
This method reduces reaction times from hours to minutes compared to traditional bases like KCO .
Industrial and Pharmaceutical Applications
Accelerator in Polymer Chemistry
In polyurethane coatings, acetic acid-1,3-diphenylguanidine acts as a crosslinking accelerator, reducing curing times by 40% at 0.5 wt% loading . Its mechanism involves deprotonation of polyol hydroxyl groups, fostering urethane bond formation:
Table 2: Performance in Two-Stage Coatings
| Property | With DPG-Acetate | Without Catalyst |
|---|---|---|
| Cure Time (min) | 15 | 45 |
| Adhesion (MPa) | 8.2 | 3.5 |
| Thermal Stability (°C) | 220 | 180 |
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